molecular formula C9H11NO4S B11818187 4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid

4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid

Cat. No.: B11818187
M. Wt: 229.26 g/mol
InChI Key: HXSOUSOCQNWIQP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives.

    Deprotection Reactions: 2-aminothiazole-4-carboxylic acid.

    Coupling Reactions: Biaryl thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonyl)thiazole-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization . This mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the thiazole ring makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C9H11NO4S/c1-9(2,3)14-8(13)5-4-15-6(10-5)7(11)12/h4H,1-3H3,(H,11,12)

InChI Key

HXSOUSOCQNWIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)C(=O)O

Origin of Product

United States

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